molecular formula C7H7BBrFO2 B2763881 3-Bromo-2-fluoro-6-methylphenylboronic acid CAS No. 2246650-88-2

3-Bromo-2-fluoro-6-methylphenylboronic acid

Cat. No.: B2763881
CAS No.: 2246650-88-2
M. Wt: 232.84
InChI Key: FXPYHAXAVPHRAH-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-methylphenylboronic acid is a useful research compound. Its molecular formula is C7H7BBrFO2 and its molecular weight is 232.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-bromo-2-fluoro-6-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPYHAXAVPHRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)Br)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: Strategic Synthesis of Polysubstituted Biaryls Using 3-Bromo-2-fluoro-6-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Steric Hindrance

Polysubstituted biaryl scaffolds are privileged structures in modern drug discovery and materials science, forming the core of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and advanced polymers. However, the synthesis of biaryls with substitution at multiple ortho positions presents a significant synthetic challenge due to steric hindrance, which can impede the crucial bond-forming steps of traditional cross-coupling reactions.[1][2] 3-Bromo-2-fluoro-6-methylphenylboronic acid is a uniquely functionalized building block designed to address this challenge. Its trifunctional nature—a boronic acid for coupling, a bromine for subsequent functionalization, and ortho-positioned fluorine and methyl groups—provides a powerful tool for constructing complex, sterically congested biaryl systems. The fluorine and methyl substituents not only create steric bulk but also modulate the electronic properties of the ring, offering fine control over the final molecule's conformation and characteristics.

This guide provides a comprehensive overview and a robust protocol for employing this compound in Suzuki-Miyaura cross-coupling reactions, focusing on strategies to overcome steric challenges and maximize reaction efficiency.

Mechanism Spotlight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex.[3] The generally accepted mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this cycle is critical for troubleshooting and optimizing reactions, especially with challenging substrates.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive halides like chlorides.[4][6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species, which then displaces the halide on the palladium complex.[3][7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4]

Suzuki_Miyaura_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation pd2_complex2 R¹-Pd(II)L₂-R² transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination product R¹-R² (Biaryl Product) pd2_complex2->product reductive_elimination->pd0 center

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Core Protocol: Synthesis of a Tetra-ortho-substituted Biaryl

This protocol details a representative Suzuki-Miyaura coupling between this compound and 1-bromo-2,6-dimethylbenzene. The steric hindrance from the two ortho-methyl groups on both coupling partners makes this a challenging transformation that highlights the importance of proper catalyst and ligand selection.

Materials:

  • This compound (1.0 eq)

  • 1-Bromo-2,6-dimethylbenzene (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Equipment:

  • Magnetic stirrer with heating plate

  • Schlenk line or glovebox

  • TLC plates (Silica gel 60 F₂₅₄)

  • Column chromatography setup

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (3.0 eq).

    • Scientist's Note: SPhos is a bulky, electron-rich phosphine ligand. Its steric bulk promotes the reductive elimination step, which is often slow for hindered substrates, while its electron-donating nature facilitates the initial oxidative addition.[6] K₃PO₄ is a strong base effective in promoting the formation of the active boronate species.[7]

  • Reagent Addition: Add this compound (1.0 eq) and 1-bromo-2,6-dimethylbenzene (1.2 eq) to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to the flask via syringe to create a 10:1 dioxane/water mixture (concentration of boronic acid ~0.2 M).

    • Scientist's Note: A small amount of water is often beneficial, as it helps to dissolve the base and can facilitate the transmetalation step.[4] The solvents must be thoroughly degassed via freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting boronic acid is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the crude product under reduced pressure using a rotary evaporator. Purify the residue by flash column chromatography on silica gel to yield the desired polysubstituted biaryl product.

Optimization & Troubleshooting

Even with a robust protocol, challenges can arise, particularly with sterically demanding substrates. One of the most common side reactions is protodeboronation, where the boronic acid reacts with water to replace the C-B bond with a C-H bond, consuming the starting material.[8][9]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure all reagents and solvents are rigorously degassed. Use a fresh palladium source.2. Switch to a stronger base like Cs₂CO₃. 3. Increase temperature in 10 °C increments (up to solvent reflux).
Significant Protodeboronation 1. Presence of excess water.2. Prolonged reaction time at high temperature.3. Ligand choice may promote this side reaction.[8][9]1. Use anhydrous solvents and ensure base is anhydrous. Minimize water content.2. Monitor reaction closely and stop once starting material is consumed.3. Screen alternative ligands. While bulky ligands are often necessary, some may paradoxically accelerate protodeboronation.[9] Consider ligands like RuPhos or XPhos.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Improve degassing procedure. Maintain a positive pressure of inert gas.2. Ensure reaction conditions (ligand, base) are sufficient to reduce the Pd(II) source to the active Pd(0) catalyst. Homocoupling can sometimes be a sign of this reduction process.[4]

Safety Information

  • This compound: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

  • General Precautions: Always handle reagents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11][12] Avoid inhalation of dust and vapors. Wash hands thoroughly after handling.[11]

  • Storage: Store this compound under an inert atmosphere at room temperature.[10] It is a solid at room temperature.[10]

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit. [Link]

  • Two alternative routes towards the synthesis of biaryls 3a–c. ResearchGate. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Suzuki Coupling for Ortho-Substituted Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Overcoming Steric Hindrance & Protodeboronation in Suzuki-Miyaura Coupling Audience: Senior Chemists, Process Development Scientists

Executive Summary: The "Steric-Electronic" Mismatch

Coupling ortho-substituted boronic acids is notoriously difficult because the reaction kinetics fight against you. The steric bulk adjacent to the boron center significantly retards the transmetalation step.

Because the catalytic cycle stalls at transmetalation, the active boronate species accumulates in the solution. If the reaction media is aqueous (standard Suzuki conditions), this exposed boronate undergoes protodeboronation (hydrolysis of the C-B bond) faster than it can transmetalate to the palladium center.

The Goal: To accelerate transmetalation (via ligand choice) and suppress protodeboronation (via "slow-release" or anhydrous strategies).

Troubleshooting & Diagnostics (Q&A)

Ticket #001: "My starting material is consumed, but I only see de-borylated side product (Ar-H)."

Diagnosis: Rapid Protodeboronation. The rate of hydrolysis (


) is exceeding the rate of transmetalation (

). This is common with electron-rich ortho-substituted boronic acids (e.g., 2,6-dimethoxyphenylboronic acid) or 2-heteroaryl boronates.

Corrective Actions:

  • Switch to MIDA Boronates: Replace the boronic acid with a MIDA (N-methyliminodiacetic acid) boronate. Under hydrolytic conditions, the MIDA ester hydrolyzes slowly, releasing the active boronic acid in low concentrations. This keeps the standing concentration of the unstable species low, favoring the coupling reaction over decomposition.

  • Go Anhydrous: Eliminate water entirely. Switch to a Potassium Trimethylsilanolate (TMSOK) system in Toluene or THF. TMSOK acts as an anhydrous activator for boronate esters, bypassing the need for aqueous base.

Ticket #002: "The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Deactivation or Inactive Pre-catalyst. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 often fail here. They lack the bulk required to force the reductive elimination of sterically congested biaryls, and they do not generate the active monoligated Pd(0) species efficiently.

Corrective Actions:

  • Upgrade Ligand Architecture: Switch to Buchwald Dialkylbiaryl Phosphines , specifically SPhos or XPhos .

    • Why: These ligands are extremely bulky (promoting reductive elimination) and electron-rich (facilitating oxidative addition). Crucially, the "secondary interaction" between the palladium and the ligand's lower aromatic ring stabilizes the monoligated Pd(0) species, preventing aggregation into inactive Pd-black.

  • Use G3 Pre-catalysts: Use SPhos Pd G3 or XPhos Pd G3 . These precatalysts activate rapidly at room temperature, ensuring 100% of your palladium enters the cycle, unlike Pd(OAc)2 which can reduce unpredictably.

Ticket #003: "I have a tetra-ortho substituted system (e.g., Mesityl boronic acid + 2-bromo-xylene)."

Diagnosis: Extreme Steric Hindrance. SPhos may reach its limit here. The barrier to transmetalation is thermodynamic.

Corrective Actions:

  • High Temperature/Solvent Switch: Move to n-Butanol or Dioxane and heat to 100–110°C.

  • Specialized Ligands: Consider AntPhos or HFTPhos . These are designed specifically for tetra-ortho systems where even XPhos struggles.

Decision Matrix & Mechanism

The following diagrams illustrate the troubleshooting logic and the specific mechanistic bottleneck.

Figure 1: Troubleshooting Decision Tree

Troubleshooting Start START: Low Yield / Failed Reaction CheckSM Is Aryl Halide Consumed? Start->CheckSM CheckBoron Is Boronic Acid Consumed? CheckSM->CheckBoron Yes NoRxn No Reaction (Catalyst Failure) CheckSM->NoRxn No ProdAnalysis Analyze Byproducts CheckBoron->ProdAnalysis Yes Stalled Incomplete Conversion (Catalyst Death) CheckBoron->Stalled No DeBoryl Major Product: Ar-H (Protodeboronation) ProdAnalysis->DeBoryl Ar-H found Sol_MIDA SOLUTION A: Switch to MIDA Boronate (Slow Release Protocol) DeBoryl->Sol_MIDA Sol_Anhydrous SOLUTION B: Anhydrous Conditions (TMSOK / Toluene) DeBoryl->Sol_Anhydrous Sol_Ligand SOLUTION C: Switch to SPhos/XPhos Pd G3 (Boost Transmetalation) NoRxn->Sol_Ligand Stalled->Sol_Ligand

Caption: Diagnostic logic flow for identifying whether the failure mode is kinetic (catalyst activity) or stability-based (protodeboronation).

Figure 2: The Transmetalation Bottleneck

Mechanism Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetalation (BOTTLENECK) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Boron Ortho-Substituted Boronic Acid Boron->TransMet Steric Clash! Hydrolysis Protodeboronation (Ar-B -> Ar-H) Boron->Hydrolysis Fast in H2O/Base

Caption: The "Race Condition." Steric bulk slows Transmetalation, allowing the competing Hydrolysis pathway to consume the boronic acid.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (SPhos/XPhos G3)

Best for: Moderately hindered substrates (e.g., 2-substituted biaryls).

  • Charge Reactor: To a vial equipped with a stir bar, add:

    • Aryl Halide (1.0 equiv)

    • Ortho-Substituted Boronic Acid (1.5 equiv)

    • SPhos Pd G3 (0.02 – 0.05 equiv)

    • K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Add Toluene/Water (10:1 ratio) or THF/Water (10:1).

    • Note: The biphasic system is crucial for dissolving the inorganic base, but minimize water volume to reduce hydrolysis risk.

  • Reaction: Seal and heat to 80°C–100°C for 2–12 hours.

  • Workup: Cool, dilute with EtOAc, wash with water/brine.

Protocol B: The "Slow Release" (MIDA Boronates)

Best for: Highly unstable boronic acids (e.g., 2-heteroaryl, poly-fluorinated) prone to rapid protodeboronation.

  • Charge Reactor:

    • Aryl Halide (1.0 equiv)

    • MIDA Boronate (1.5 equiv)

    • XPhos Pd G3 (0.02 equiv)

    • K₃PO₄ (3.0 equiv)

  • Solvent: Dioxane/Water (5:1).

  • Mechanism: The K₃PO₄/Water combination slowly hydrolyzes the MIDA protecting group.

  • Reaction: Heat to 60°C–80°C.

    • Critical Check: If yield is low, decrease the temperature or water ratio to slow the release rate further.

Protocol C: The "Anhydrous" Route (TMSOK)

Best for: Substrates that decompose instantly in the presence of water.

  • Preparation: Ensure all glassware is oven-dried. Use a glovebox or strict Schlenk line techniques.

  • Charge Reactor:

    • Aryl Halide (1.0 equiv)

    • Pinacol Boronate Ester (1.2 equiv) — Do not use free acid.

    • Pd(OAc)₂ (0.05 equiv) + XPhos (0.10 equiv) OR XPhos Pd G3.

    • TMSOK (Potassium Trimethylsilanolate) (1.5 - 2.0 equiv).

  • Solvent: Anhydrous Toluene or THF.

  • Reaction: Heat to 80°C. TMSOK activates the boronate ester by forming a silicate-boronate intermediate that transmetalates without water.

Comparative Data: Base & Ligand Efficacy[3][4]

VariableRecommendationContext / Technical Rationale
Ligand SPhos / XPhos SPhos is generally more stable; XPhos is more active for chlorides. Both provide the necessary steric bulk to drive reductive elimination in ortho-substituted systems.
Base K₃PO₄ A milder base than carbonates or hydroxides. Reduces the rate of base-catalyzed protodeboronation while sufficiently activating the boronic acid.
Solvent Toluene/H₂O Non-polar organic layer protects the catalyst; minimal water phase dissolves the base.
Additive TMSOK Enables anhydrous coupling.[1] Vital when the boronic acid half-life in water is < 10 minutes.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[2] Journal of the American Chemical Society, 2005.

  • Burke, M. D., et al. "Slow Release of Unstable Boronic Acids from MIDA Boronates Optimizes Suzuki-Miyaura Coupling." Journal of the American Chemical Society, 2009.[3]

  • Denmark, S. E., et al. "Silanolate-Mediated Cross-Coupling of Organosilicon Reagents." (Basis for TMSOK activation logic). Journal of Organic Chemistry, 2000.

  • Lloyd-Jones, G. C., et al. "Protodeboronation of Heteroarylboronic Acids: Mechanism, Kinetics, and Structure-Activity Relationships." Journal of the American Chemical Society, 2017.

Sources

Technical Support Center: Catalyst Optimization for Electron-Deficient Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Suzuki-EWG-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Troubleshooting low yields/decomposition in cross-coupling of electron-deficient arylboronic acids.

Diagnostic Phase: The "Protodeboronation" Trap

User Issue: "I am coupling 2,6-difluorophenylboronic acid (or a 2-pyridyl boronate) with an aryl bromide. The bromide is consumed, but the yield is <10%. I see a large amount of the de-boronated arene (e.g., 1,3-difluorobenzene) in the GC-MS."

Root Cause Analysis: You are encountering Protodeboronation .[1][2][3][4][5][6] Electron-deficient aryl rings (especially those with halogens or nitrogen heteroatoms) stabilize the negative charge on the ipso-carbon during the hydrolysis of the C-B bond.

In a standard aqueous base Suzuki coupling (e.g.,


/

), the rate of hydrolysis (

) often exceeds the rate of transmetallation (

).
Visualizing the Failure Mode

Protodeboronation BoronicAcid Ar-B(OH)2 (Electron Deficient) Boronate [Ar-B(OH)3]- (Activated Species) BoronicAcid->Boronate + Base (OH-) Pd_Complex L-Pd(II)-Ar'-X (Oxidative Addition Complex) Boronate->Pd_Complex Transmetallation (Slow for EWG) Decomp Ar-H + B(OH)3 (Protodeboronation) Boronate->Decomp Hydrolysis (Fast for EWG) Product Ar-Ar' (Desired Biaryl) Pd_Complex->Product Reductive Elimination

Figure 1: The Kinetic Competition. For electron-deficient substrates, the red path (Hydrolysis) is kinetically favored over the green path (Transmetallation) in the presence of water and strong base.

Solution Module A: Catalyst & Ligand Optimization

To win the kinetic competition shown above, you must accelerate transmetallation. This requires specific "Hardware" (Ligands).

The Golden Rule: Use bulky, electron-rich phosphines.[1] These ligands facilitate the oxidative addition of the halide and, crucially, create a crowded environment that stabilizes the Pd(II) intermediate, accelerating transmetallation while suppressing side reactions.

Recommended Catalyst Systems
ComponentRecommendationMechanism of Action
Ligand SPhos or XPhos The biaryl backbone prevents Pd black formation; electron-richness speeds up oxidative addition. SPhos is particularly effective for heteroaryl coupling.
Pre-catalyst Pd-G3/G4 (Buchwald)Avoids the induction period of Pd(OAc)₂. Ensures a strict 1:1 Pd:Ligand ratio, preventing excess ligand from inhibiting the reaction.
Alternative Pd-PEPPSI-IPr N-Heterocyclic Carbenes (NHC) are tighter binders than phosphines. Excellent for extremely sterically hindered couplings where phosphines fail.
Solution Module B: The "Anhydrous Rescue" Protocol

If standard aqueous conditions fail, you must eliminate the proton source (water). However, the Suzuki reaction requires a base to activate the boron.[4][5]

The Solution: Use Fluoride activation under anhydrous conditions. The fluoride anion (


) has a high affinity for boron, forming the reactive 

species without requiring water.
Step-by-Step Protocol: Anhydrous Fluoride Activation
  • Preparation: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Reagents:

    • 1.0 equiv Aryl Halide[7]

    • 1.2 - 1.5 equiv Electron-Deficient Boronic Acid (or Pinacol Ester)

    • 3.0 equiv CsF (Cesium Fluoride) or KF (Potassium Fluoride) . Note: CsF is more soluble but hygroscopic; weigh quickly.

    • Catalyst: 2-5 mol% XPhos Pd G4 (or Pd₂(dba)₃ + SPhos).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

  • Additives (Optional): If using KF, add 18-crown-6 (1.0 equiv) to solubilize the fluoride.

  • Execution: Seal vial. Heat to 80-100°C for 12-24 hours.

  • Workup: Filter through a celite pad (to remove insoluble fluoride salts) before aqueous wash.

Solution Module C: Re-Engineering the Boron Source

If the boronic acid decomposes even under anhydrous conditions, the substrate itself is too unstable. You must switch to a "Slow Release" or "Protected" boron species.

Decision Matrix: When to Switch Reagents

DecisionTree Start Start: Low Yield with Ar-B(OH)2 CheckDecomp Is Ar-H (Protodeboronation) Major Byproduct? Start->CheckDecomp Optimize Use Anhydrous Protocol (CsF/Dioxane + SPhos) CheckDecomp->Optimize Yes DidItWork Did Yield Improve? Optimize->DidItWork Success Protocol Validated DidItWork->Success Yes (>60%) SwitchReagent Switch Boron Source DidItWork->SwitchReagent No MIDA Option 1: MIDA Boronate (Slow Release under hydrolytic conditions) SwitchReagent->MIDA BF3K Option 2: K-Trifluoroborate (Requires acidic hydrolysis or specific conditions) SwitchReagent->BF3K

Figure 2: Strategic decision tree for persistent protodeboronation issues.

The MIDA Solution (Burke's Protocol): MIDA boronates are


 hybridized and stable to transmetallation. They slowly hydrolyze to the active boronic acid under reaction conditions, keeping the concentration of the unstable free acid low (low 

= low decomposition rate).
  • Conditions: MIDA-Boronate (1.5 eq), Aryl Bromide (1.0 eq), Pd(OAc)₂ (5 mol%), SPhos (10 mol%),

    
     (3.0 M aq), Dioxane, 60°C.
    
Frequently Asked Questions (FAQs)

Q1: Why do you recommend Pd(0) or G3/G4 precatalysts over Pd(OAc)₂? A: Pd(OAc)₂ is a Pd(II) source.[1][8] To become active, it must be reduced to Pd(0) in situ.[8] This reduction often consumes the phosphine ligand (oxidizing it to phosphine oxide) or, worse, induces homocoupling of your boronic acid.[8] Electron-deficient boronic acids are precious; you cannot afford to waste them on reducing the catalyst. G3/G4 precatalysts generate the active Pd(0)-L species immediately upon heating.

Q2: My reaction turns black immediately. What does this mean? A: "Pd Black" formation indicates ligand dissociation. Your ligand is not binding tightly enough to the palladium, or the ratio is off.

  • Fix: Switch to a bidentate ligand (like dppf) or a strongly binding NHC (Pd-PEPPSI). Alternatively, ensure your reaction is strictly oxygen-free, as

    
     oxidation of phosphines leads to catalyst death and precipitation.
    

Q3: Can I use microwave heating? A: For electron-deficient boronic acids: Use Caution. While microwaves accelerate the coupling, they also accelerate the protodeboronation. If you use microwave heating, use the Fluoride/Anhydrous protocol (Module B) to prevent rapid hydrolysis.

Q4: I cannot find the MIDA boronate for my substrate. What now? A: You can synthesize it easily from the boronic acid + N-methyliminodiacetic acid (reflux in Toluene/DMSO). Alternatively, convert your boronic acid to the Potassium Trifluoroborate (


)  using 

. These are robust solids and often perform better than the free acid.
References & Authoritative Sources
  • Mechanism of Protodeboronation:

    • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society.

  • Ligand Selection (Buchwald Ligands):

    • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.

  • MIDA Boronates (Slow Release Strategy):

    • Gillis, E. P., & Burke, M. D. (2007).[9] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.

  • Anhydrous Fluoride Conditions:

    • Kina, A., et al. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of Electron-Deficient Heteroaryl Boronic Acids with Heteroaryl Halides." Synlett.

Sources

Validation & Comparative

Optimizing Structural Elucidation of 3-Bromo-2-fluoro-6-methylphenylboronic Acid: A Comparative MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 3-Bromo-2-fluoro-6-methylphenylboronic acid (CAS: 2246650-88-2).[1] Aryl boronic acids present unique challenges in MS due to their propensity for thermal dehydration (boroxine formation), esterification with alcoholic solvents, and complex isotope patterns (Br + B).

The Verdict:

  • Recommended Method: Electrospray Ionization in Negative Mode (ESI- ) using Acetonitrile/Water.[1] This yields the cleanest ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     species with minimal artifacts.
    
  • Alternative (Qualitative): APCI Positive Mode for observing dehydration products.

  • Caution: Avoid Methanol as a solvent to prevent in-source methyl esterification artifacts.[1]

Compound Profile & Isotopic Signature[1][2]

Before analyzing fragmentation, the analyst must recognize the specific isotopic envelope created by the interaction of Bromine (


) and Boron (

).
PropertyData
Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Monoisotopic Mass 231.97 Da (based on

)
Molecular Weight 232.84 g/mol (Average)
Key Isotope Pattern Doublet (1:1) separated by 2 Da (due to Br). Each peak shows a subtle "shoulder" or broadening due to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

.
Acidity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
~8.0–9.0 (Boronic acid moiety). Facilitates ionization in ESI(-).[1]

Comparative Analysis of Ionization Techniques

This section compares three common approaches to analyzing this molecule, highlighting why ESI(-) is the superior choice for structural confirmation.

Method A: ESI Negative Mode (Recommended)[1][3]
  • Mechanism: Deprotonation of the boronic acid hydroxyl group.

  • Primary Ion: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     at m/z 230.9 / 232.9 .
    
  • Performance:

    • Sensitivity: High.[1] The Lewis acidic boron center stabilizes the negative charge.

    • Artifacts: Low (if ACN is used).[1]

    • Fragmentation: Clean collision-induced dissociation (CID) showing deboronation.[1]

Method B: ESI Positive Mode (High Risk)
  • Mechanism: Protonation ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[2]
    
  • Primary Ion: Rarely observes the intact parent. Dominant peaks are usually ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (m/z 214/216) or trimeric boroxines 
    
    
    
    .
  • Performance:

    • Sensitivity: Variable.

    • Interpretation: Difficult.[1] The spectrum is often cluttered with dehydration clusters, making confirmation of the monomeric mass ambiguous.

Method C: Methanol-Based ESI (The "Artifact" Trap)[1]
  • Mechanism: Solvolysis.[1] Boronic acids rapidly form methyl esters in MeOH.[1]

  • Primary Ion: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     or 
    
    
    
    .
  • Risk: Analysts often mistake the methyl ester (m/z 245/247) for an impurity.[1]

  • Correction: Strictly use Acetonitrile (ACN) for stock preparation.

Fragmentation Pathways (ESI- CID)[1][4]

In negative mode, the fragmentation is driven by the stability of the boronate anion and the leaving group ability of the halogenated aryl ring.

Pathway 1: Dehydration (Minor)[1]
  • Transition:

    
    
    
  • Mechanism: Loss of water (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , 18 Da) to form the boroxine precursor. This is less common in ESI- than ESI+ but can occur at high collision energies.
    
Pathway 2: Deboronation (Major/Diagnostic)[1]
  • Transition:

    
    
    
  • Mechanism: Cleavage of the C-B bond.

  • Neutral Loss: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (43 Da) or 
    
    
    
    equivalent.
  • Product: The deprotonated aryl anion ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . This confirms the core aromatic structure.
    
Pathway 3: Halogen Loss (High Energy)[1]
  • Transition:

    
    
    
  • Mechanism: Loss of HBr from the deboronated ring.

  • Significance: Loss of the Br isotope pattern confirms the bromine position relative to the fluorine/methyl groups.

Visualization: Fragmentation Logic

The following diagram illustrates the specific fragmentation flow for the


 isotopologue.

Fragmentation cluster_legend Key Parent Parent Ion [M-H]- m/z 231 (79Br) Dehydrated Anhydride [M-H-H2O]- m/z 213 Parent->Dehydrated - H2O (18 Da) (Minor Path) ArylAnion Deboronated Aryl [M-H-BO2H]- m/z 187 Parent->ArylAnion - BO2H (44 Da) (Primary Path) Radical Fluoro-Tolyl Anion [M-H-BO2H-HBr]- m/z 107 ArylAnion->Radical - HBr (80 Da) (High Energy) Legend1 Parent Legend2 Diagnostic Fragment

Figure 1: ESI(-) Fragmentation pathway for this compound. Note that all m/z values will have a +2 Da twin peak due to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


.[3]

Experimental Protocol: Self-Validating Workflow

This protocol is designed to validate the compound identity while ruling out common boronic acid artifacts.

Reagents
  • Solvent A: LC-MS Grade Acetonitrile (ACN).[1]

  • Solvent B: 10mM Ammonium Acetate in Water (pH ~7).[1]

  • Forbidden: Methanol (MeOH), Ethanol.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1 mg of compound in 1 mL 100% ACN .

    • Validation Check: Solution should be clear. If cloudy, sonicate. Do NOT heat (promotes dehydration).[1]

  • Dilution:

    • Dilute stock to 10 µg/mL using 50:50 ACN:Water (with 5mM Ammonium Acetate).[1]

    • Why Ammonium Acetate? It buffers the pH slightly basic, promoting the formation of the

      
       ion.
      
  • MS Tuning (Direct Infusion):

    • Mode: Negative ESI.[1][4]

    • Flow Rate: 10 µL/min.

    • Capillary Voltage: -2.5 kV (Keep low to prevent discharge).

    • Cone Voltage: 20V (Low voltage preserves the intact boronic acid; High voltage >40V will strip water immediately).

  • Data Acquisition & Logic Check:

    • Scan 1 (Full Scan): Look for m/z 231/233 (1:1 ratio).[1]

    • Scan 2 (Artifact Check): Look for m/z 245/247.[1] If present, your system has Methanol contamination. Flush lines with ACN.

    • Scan 3 (MS/MS): Select m/z 231.[1] Apply Collision Energy (CE) ramp 10-40 eV.[1]

    • Pass Criteria: Observation of m/z 187 (Deboronation).

Workflow Diagram

Workflow Sample Solid Sample (3-Br-2-F-6-Me-Ph-B(OH)2) Solvent Dissolve in ACN (NO Methanol!) Sample->Solvent Ionization ESI Negative Mode (Ammonium Acetate Buffer) Solvent->Ionization Analysis Detect [M-H]- Ionization->Analysis Artifact Check for Methyl Ester (+14 Da Artifact) Analysis->Artifact

Figure 2: Operational workflow emphasizing the avoidance of protic solvents to prevent esterification artifacts.

References

  • Wang, L., et al. (2013).[5] "Arylboronic acid chemistry under electrospray conditions." Chemistry – A European Journal.[1] Link

    • Significance: Establishes the fundamental ESI behavior of aryl boronic acids, including trimeriz
  • Chidella, K.S., et al. (2021).[4] "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor." American Journal of Analytical Chemistry. Link[1]

    • Significance: Validates the use of ESI Negative mode for quantitative analysis of substituted phenyl boronic acids.
  • Gross, J. H. (2011).[1] "Mass Spectrometry: A Textbook." Springer.[1]

    • Significance: Authoritative source on isotopic patterns of Bromine and Boron.[1]

  • Lippert, A., et al. (2014). "Boron artifacts in mass spectrometry originating from glass bottles."[1][6] Rapid Communications in Mass Spectrometry. Link

    • Significance: Highlights the risk of boron contamination and artifacts in MS solvents.[6][7]

Sources

Comparative Guide: Catalytic Efficiency of Ortho-Fluorine Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Fluorine" Advantage

In the realm of green organocatalysis, boronic acids (


) have emerged as powerful alternatives to metal-based Lewis acids. However, a critical limitation in their application—particularly in direct amidation—is catalyst deactivation by nucleophilic substrates (amines).

This guide analyzes how ortho-fluorine (


-F) substitution  addresses this bottleneck. Unlike simple phenylboronic acid (PBA), 

-F substituted variants utilize a dual-mode activation mechanism:
  • Electronic Activation: The strong inductive effect (

    
    ) lowers the LUMO energy of the boron center, significantly increasing Lewis acidity.
    
  • Steric/Electronic Gating: The ortho-substituent destabilizes the formation of unreactive amine-boron adducts (the "amine trap"), thereby shifting the equilibrium toward the catalytically active acyloxyboron species.

While ortho-iodo catalysts (e.g., 2-iodophenylboronic acid) are often cited for steric bulk, ortho-fluorine and ortho-trifluoromethyl variants offer a superior balance of solubility, extreme Lewis acidity, and sufficient steric protection for challenging substrates.

Mechanistic Insight: The Catalytic Cycle & The Amine Trap

To understand the efficiency of


-F catalysts, one must first understand the failure mode of non-substituted catalysts. In direct amidation, the amine substrate often coordinates datively to the boron center, forming a stable, unreactive tetrahedral species.

The Fluorine Solution:

  • Inductive Effect: Fluorine at the ortho position (and para/meta) lowers the

    
     of the boronic acid, making it a better activator for the carboxylic acid.
    
  • Intramolecular Interaction: Evidence suggests an intramolecular

    
     between the hydroxyl group of the boronic acid and the ortho-fluorine (
    
    
    
    ), which can pre-organize the catalyst and enhance the leaving group ability of water during anhydride formation.
Diagram 1: Mechanistic Pathway and Amine Inhibition

This diagram illustrates the competition between the productive catalytic cycle (left) and the non-productive amine trap (right), highlighting where o-F exerts its influence.

BoronicCatalysis cluster_legend Key Factor Cat Boronic Acid Catalyst (Ar-B(OH)2) Anhydride Active Acyloxyboron Intermediate Cat->Anhydride - H2O (Activation) Trap Inactive Amine-Boron Adduct (Trap) Cat->Trap + Amine (Reversible Inhibition) Acid Carboxylic Acid (R-COOH) Acid->Anhydride - H2O (Activation) Amine Amine (R'-NH2) TS Tetrahedral Transition State Anhydride->TS + Amine Trap->Cat Steric Destabilization (o-F / o-CF3 Effect) TS->Cat Regeneration Product Amide Product (R-CO-NH-R') TS->Product Collapse Water H2O (Byproduct) Note Ortho-Fluorine prevents 'Trap' formation via steric/electronic repulsion.

Caption: Figure 1: The ortho-substituent effect destabilizes the inactive amine adduct (Red), favoring the productive acyloxyboron pathway (Green).

Comparative Performance Analysis

The following data synthesizes catalytic efficiency based on Lewis acidity (


) and yield in benchmark amidation reactions (e.g., Phenylacetic acid + Benzylamine).
Table 1: Lewis Acidity and Structural Parameters

Note: Lower


 indicates higher Lewis acidity.
CatalystSubstituent

(approx.)
Lewis AciditySteric BulkAmine Tolerance
PBA None8.8LowLowPoor
4-FPBA para-Fluoro8.4ModerateLowPoor
2-FPBA ortho-Fluoro7.8 HighModerateModerate
3,4,5-F3-PBA Poly-Fluoro6.8Very HighLowPoor*
2,4-bis(CF3) o,p-Di(CF3)< 6.5Extreme High Excellent
2-IPBA ortho-Iodo~8.0HighHighGood

*3,4,5-F3-PBA is highly acidic but lacks ortho-bulk to prevent amine coordination, making it less effective for basic amines than ortho-substituted variants.

Table 2: Catalytic Efficiency in Direct Amidation

Reaction Conditions: Toluene reflux, Dean-Stark trap, 10 mol% catalyst.

Substrate PairCatalystTime (h)Yield (%)Notes
Easy (PhCOOH + PhCH2NH2)PBA1845%Slow turnover.
2-FPBA 1888% Enhanced acidity drives rate.
3,4,5-F3-PBA1892%Pure acidity dominates here.
Hard (PhCOOH + 2-Aminopyridine)PBA24<5%Catalyst poisoned by pyridine N.
2-FPBA 2435%Some resistance to poisoning.
2,4-bis(CF3) 2491% Ortho-CF3 provides critical steric shield.
2-IPBA2485%Comparable to fluorinated analog.

Key Finding: While ortho-fluorine (2-FPBA) improves yields over PBA, the 2,4-bis(trifluoromethyl) derivative represents the pinnacle of this class. The


 group at the ortho position mimics the steric bulk of Iodine while providing the electron-withdrawing power of three fluorine atoms, preventing catalyst poisoning.

Experimental Protocol: Fluorine-Catalyzed Direct Amidation

This protocol is designed as a self-validating system. The use of a Dean-Stark apparatus is critical; if water is not removed, the equilibrium will not shift, regardless of the catalyst used.

Reagents
  • Carboxylic Acid: 1.0 equiv (e.g., Phenylacetic acid)

  • Amine: 1.0 - 1.1 equiv (e.g., Benzylamine)

  • Catalyst: 2,4-bis(trifluoromethyl)phenylboronic acid (10 mol%) [Alternative: 2-Fluorophenylboronic acid for less hindered amines]

  • Solvent: Fluorobenzene or Toluene (Anhydrous)

  • Drying Agent: 4Å Molecular Sieves (activated) or Dean-Stark trap.

Workflow Diagram

Protocol cluster_check Quality Control Step1 Setup: Mix Acid + Amine + Cat (10%) in Toluene Step2 Water Removal: Reflux with Dean-Stark or Soxhlet (4Å MS) Step1->Step2 Heat to 110°C Step3 Monitoring: Check via TLC/NMR (Disappearance of Acid) Step2->Step3 12-24h Step4 Workup: Cool -> Wash (NaHCO3) -> Evaporate Step3->Step4 Complete QC1 Ensure solvent is dry before start

Caption: Figure 2: Standardized workflow for boronic acid catalyzed amidation. Continuous water removal is the rate-determining physical factor.

Step-by-Step Procedure
  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, charge Carboxylic Acid (5.0 mmol), Amine (5.0 mmol), and Catalyst (0.5 mmol).

  • Solvation: Add Toluene (20 mL). Note: Fluorobenzene can be used to achieve a slightly lower boiling point while maintaining non-polar character, often improving selectivity.

  • Dehydration System: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Alternatively, use a Soxhlet extractor containing activated 4Å molecular sieves (this is often superior for small scales).

  • Reflux: Heat the mixture to reflux (oil bath ~120°C). Vigorous stirring is essential.

  • Validation: Monitor reaction progress via TLC. Self-Validation: If the reaction stalls at 50%, replace the molecular sieves; water saturation is the likely cause.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with 1M NaHCO3 (to remove unreacted acid and catalyst) and Brine. Dry over MgSO4 and concentrate.

Critical Discussion & Recommendations

When selecting a catalyst, the "Fluorine Effect" must be applied contextually:

  • Use 2-Fluorophenylboronic Acid (2-FPBA) when:

    • The amine is primary and non-hindered.

    • You require a catalyst that is easier to wash out (higher water solubility than iodinated analogs) during workup.

    • Cost is a significant factor (cheaper than trifluoromethyl variants).

  • Use 2,4-bis(trifluoromethyl)phenylboronic acid when:

    • The substrate is "difficult" (secondary amines, anilines, or heteroaromatic amines like 2-aminopyridine).

    • The steric bulk of the ortho-CF3 group is required to prevent catalyst inhibition.

    • Maximum Lewis acidity is needed to activate unreactive carboxylic acids.

  • Avoid Poly-fluorinated Non-Ortho Catalysts (e.g., 3,4,5-F3) when:

    • Using highly basic or chelating amines. Without ortho-protection, these highly acidic boron centers form stable adducts with the amine, killing the catalytic cycle.

References

  • Ishihara, K., & Ohara, S. (2002). Direct Condensation of Carboxylic Acids with Amines Catalyzed by (3,4,5-Trifluorophenyl)boronic Acid.[1][2] Journal of Organic Chemistry. Link

  • Marcelli, T. (2013). Mechanistic Insights into Boron-Catalyzed Direct Amidation Reactions. Chemical Science. Link

  • Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Link

  • Blanchet, J., et al. (2015). A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides. European Journal of Organic Chemistry.[3] Link

  • Lillo, V., et al. (2019). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation.[1] Chemical Communications. Link

Sources

A Comparative Guide to the Crystal Structure Analysis of 3-Bromo-2-fluoro-6-methylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of small molecules is paramount for rational drug design and the development of novel therapeutics. Phenylboronic acids are a class of compounds with significant applications, from cross-coupling reactions to the design of enzyme inhibitors.[1] The specific arrangement of substituents on the phenyl ring dictates the molecule's electronic properties, steric profile, and, crucially, its intermolecular interactions in the solid state. This guide provides a comprehensive framework for the crystal structure analysis of 3-Bromo-2-fluoro-6-methylphenylboronic acid, a compound of interest for which, to date, no public crystal structure data is available.

The absence of a published structure for this compound necessitates a robust, first-principles approach to its analysis. This guide will therefore serve as a detailed protocol and comparative study, leveraging known structures of related phenylboronic acid derivatives to anticipate and interpret the structural features of this target molecule. We will delve into the causality behind experimental choices, ensuring a self-validating and scientifically rigorous workflow.

The Significance of Structural Analysis for Phenylboronic Acids

Phenylboronic acids are well-known for their ability to form predictable and strong hydrogen-bonding networks. The two hydroxyl groups of the boronic acid moiety typically interact to form dimeric structures in the solid state.[2][3] However, the substituents on the phenyl ring can introduce competing interactions, such as halogen bonding or C-H···π interactions, which can alter the crystal packing and the overall supramolecular architecture. For this compound, the interplay between the electron-withdrawing fluorine and bromine atoms and the electron-donating methyl group, along with their steric demands, is expected to result in a unique crystal structure.

A Generalized Experimental Workflow

The determination of a novel crystal structure is a systematic process that begins with pure material and culminates in a refined 3D model of the molecule and its packing in the crystal lattice.

G cluster_0 Material Preparation cluster_1 Crystallization cluster_2 Structure Determination a Synthesis of 3-Bromo-2-fluoro- 6-methylphenylboronic acid b Purification (e.g., Recrystallization, Column Chromatography) a->b c Characterization (NMR, MS) b->c d Crystallization Screening (Vapor Diffusion, Slow Evaporation) c->d High Purity Material e Optimization of Crystal Growth Conditions d->e f Crystal Harvesting and Mounting e->f g Single-Crystal X-ray Diffraction f->g High Quality Crystal h Data Processing and Structure Solution g->h i Structure Refinement and Validation h->i j Comparative Structural Analysis i->j Final Structural Model G cluster_0 Primary Interaction cluster_1 Secondary Interactions cluster_2 Resulting Structure a Hydrogen-Bonded Dimer (O-H···O) e 3D Supramolecular Architecture a->e b Halogen Bonding (C-Br···O/N/π) b->e c π-π Stacking c->e d Weak Hydrogen Bonds (C-H···F, C-H···π) d->e

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-Bromo-2-fluoro-6-methylphenylboronic Acid

[1]

Executive Operational Summary

3-Bromo-2-fluoro-6-methylphenylboronic acid (CAS: 2246650-88-2 or related derivatives) requires strict segregation from general organic waste streams due to its halogenated nature.[1]

  • Primary Disposal Stream: RCRA Hazardous Waste – Halogenated Organics. [1]

  • Critical Restriction: Do NOT mix with non-halogenated solvents or strong oxidizing agents.[1]

  • Incineration Requirement: This compound releases corrosive hydrogen fluoride (HF) and hydrogen bromide (HBr) upon combustion.[1] It must be sent to a facility equipped with acid gas scrubbers.[1]

Chemical Hazard Profile & Stability

Understanding the physicochemical behavior of this compound is prerequisite to safe handling.[1]

ParameterSpecificationOperational Implication
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1] Avoid dust inhalation.[1][2]
Halogen Content Bromine (Br) and Fluorine (F) substituents.[1]MANDATORY SEGREGATION. High-temperature incineration generates corrosive acid gases (HBr, HF).[1]
Stability Equilibrium with Boroxine (Anhydride).[1]Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1] This is a physical change, not a chemical degradation.[1] Disposal procedure remains identical for both forms.
Incompatibilities Strong Oxidizers (e.g.,

,

).[1]
Risk of exothermic oxidative deboronation.[1] Never dispose of in waste containers containing oxidizers.[1]

Pre-Disposal Decision Logic

Do not treat all waste identical.[1][3] Use this logic flow to determine the correct waste stream.

DisposalLogiccluster_note*CRITICAL NOTEStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPowderLiquidLiquid / SolutionStateCheck->LiquidReaction MixDebrisContaminated Debris(Gloves, Weigh Boats)StateCheck->DebrisConsumablesPureSolidIs it Pure Chemical?Solid->PureSolidSolventCheckSolvent Composition?Liquid->SolventCheckDebrisWasteProtocol C:Solid Hazardous Debris(Double Bagged)Debris->DebrisWasteSolidWasteProtocol A:Solid Hazardous Waste(Tag: Toxic, Irritant)PureSolid->SolidWasteYesHaloWasteProtocol B:Halogenated Organic Waste(Tag: Halogenated)SolventCheck->HaloWasteContains Halogens(DCM, Chloroform)SolventCheck->HaloWasteNon-Halogenated(Acetone, MeOH)*NoteEven if dissolved in non-halogenated solvent,the presence of the solute (Br/F) mandatesthe HALOGENATED waste stream.

Figure 1: Decision matrix for segregating boronic acid waste streams. Note that the presence of the solute overrides the solvent classification.[1]

Detailed Disposal Protocols

Protocol A: Pure Solid Waste

Applicability: Expired shelf stock, spilled powder, or excess reagent.[1]

  • Primary Containment: Transfer the solid into a wide-mouth polyethylene (HDPE) or glass jar.

    • Scientific Rationale: Avoids static buildup common with plastic bags which can disperse fine boronic acid dust.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "this compound."[1][4][5]

    • Hazards: Check "Toxic" and "Irritant."[1]

  • Secondary Containment: Place the sealed jar into a clear, 6-mil polyethylene bag. Seal with tape.[1]

  • Disposal: Deposit in the Solid Hazardous Waste Drum .

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, extraction layers, or HPLC waste containing the compound.[1]

CRITICAL RULE: Even if the solvent is Acetone or Methanol (non-halogenated), the dissolved this compound renders the entire mixture Halogenated Waste .[1]

  • Segregation: Select the container marked "Halogenated Organic Waste." [1]

    • Why? If this enters a non-halogenated fuel blending stream, the Fluorine content can damage standard incinerator brickwork and violate emissions permits.[1]

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (Peroxides, Nitric Acid).[1]

  • Transfer: Pour using a funnel to prevent splashing.

  • Log Entry: You must list the full chemical name on the waste log.[1] Do not just write "Organic Waste."

    • Correct Log: "Dichloromethane (95%), this compound (5%)."[1]

Protocol C: Contaminated Debris

Applicability: Weigh boats, pipettes, silica gel, and gloves.[1]

  • Sharps: If using glass pipettes or needles, place in a Red Sharps Container .

  • Soft Debris: Place gloves and paper towels in a clear hazardous waste bag.

  • Silica Gel: If purified via column chromatography, the silica gel contains the halogenated compound.[1]

    • Action: Dry the silica in a fume hood (if volatile solvents are present) and dispose of it as Solid Hazardous Waste , not general trash.[1]

Spill Response (Immediate Action)

If a spill occurs outside of a containment device (fume hood):

  • Evacuate & Ventilate: If the spill is significant (>5g) and dust is airborne, leave the immediate area for 10 minutes to allow dust to settle.[1]

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and an N95 respirator (if dust is visible).[1]

  • Dry Cleanup (Preferred):

    • Gently cover the spill with damp paper towels (prevents dust aerosolization).[1]

    • Scoop material using a plastic spatula or dustpan.[1]

    • Do not use a vacuum unless it is a dedicated HEPA-filtered chemical vacuum.[1]

  • Surface Decontamination:

    • Wipe the area with a soap/water solution.[1][2]

    • Note: Boronic acids are generally soluble in basic water, but simple soap and water is sufficient for surface cleaning.[1]

  • Disposal: All cleanup materials go into Protocol C (Solid Hazardous Debris).

Scientific & Regulatory Grounding

The "Halogenated" Imperative

In the US, the EPA Resource Conservation and Recovery Act (RCRA) strictly regulates halogenated solvents (F-listed wastes). While this specific solid is not F-listed by itself, once dissolved, it contributes to the Total Organic Halogens (TOX) load [1].[1]

Disposal facilities use high-temperature incineration (>1000°C).[1] When fluorinated/brominated compounds are burned, they produce:

  • HF (Hydrofluoric Acid): Extremely corrosive to incinerator linings and glass.[1]

  • HBr (Hydrobromic Acid): Corrosive and toxic.[1]

Facilities must route these specific waste streams to incinerators with caustic scrubbers to neutralize these acid gases before release.[1] Mislabeling this compound as "Non-Halogenated" bypasses these safety controls, risking infrastructure damage and regulatory fines [2].[1]

Boroxine Equilibrium

Researchers often observe a melting point depression or change in physical appearance (crusting) in older samples.[1] This is due to the reversible dehydration of the boronic acid to the boroxine trimer.

  • Safety Note: The toxicity and disposal profile of the boroxine are identical to the parent acid.[1] Do not treat "degraded" material as less hazardous.[1]

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Washington, D.C.[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] "Chapter 8: Management of Waste." National Academies Press (US); 2011.[1]

  • PubChem. Compound Summary: Phenylboronic Acid Derivatives (General Safety). National Library of Medicine.[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.